molecular formula C16H18Cl2N2O2S B7519449 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide

Cat. No. B7519449
M. Wt: 373.3 g/mol
InChI Key: QPRHQSKHZQCBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide, also known as DASB, is a chemical compound commonly used in scientific research. DASB is a selective serotonin transporter (SERT) ligand that is used to investigate the function and expression of SERT in the central nervous system.

Mechanism of Action

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide binds to SERT with high affinity and specificity, allowing for the visualization and quantification of SERT expression in vivo. 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide is a positron emission tomography (PET) radioligand that emits a signal that can be detected by PET scanners. The binding of 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide to SERT can be measured using PET imaging, providing a non-invasive method for studying SERT function and expression in the living brain.
Biochemical and Physiological Effects
2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide has been shown to have high selectivity and specificity for SERT, with minimal binding to other neurotransmitter transporters such as dopamine and norepinephrine. 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide has a long half-life in the brain, allowing for prolonged imaging studies. 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide has been used to investigate the effects of drugs on SERT function, such as the selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide has several advantages for lab experiments, including its high selectivity and specificity for SERT, its long half-life in the brain, and its non-invasive method of measurement using PET imaging. However, 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide has some limitations, including its high cost and the need for specialized PET imaging equipment. Additionally, 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide is not suitable for studying SERT function in vitro, as it requires intact brain tissue for imaging studies.

Future Directions

There are several future directions for the use of 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide in scientific research. One direction is the investigation of the role of SERT in various psychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder. Another direction is the development of new PET radioligands that can target other neurotransmitter transporters, such as dopamine and norepinephrine. Additionally, the use of 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI), could provide a more comprehensive understanding of SERT function and expression in the brain.
Conclusion
In conclusion, 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide is a widely used chemical compound in scientific research for studying the function and expression of SERT in the central nervous system. 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide has several advantages, including its high selectivity and specificity for SERT, its long half-life in the brain, and its non-invasive method of measurement using PET imaging. However, 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide also has some limitations, including its high cost and the need for specialized PET imaging equipment. Despite these limitations, 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide has significant potential for future research in the field of neuroscience.

Synthesis Methods

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzenesulfonyl chloride with N,N-dimethylaminoethyl chloride to form 2,5-dichloro-N,N-dimethylaminoethylbenzenesulfonamide. This compound is then reacted with 2-phenylethylamine to yield 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide. The yield of 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide can be improved by using a purification process such as column chromatography.

Scientific Research Applications

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide is widely used in scientific research to study the function and expression of SERT in the central nervous system. SERT is a protein responsible for the reuptake of serotonin in the presynaptic neuron, and 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide is a selective ligand that binds to SERT with high affinity. 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide can be used to investigate the distribution of SERT in the brain, the effect of drugs on SERT function, and the role of SERT in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder.

properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2S/c1-20(2)15(12-6-4-3-5-7-12)11-19-23(21,22)16-10-13(17)8-9-14(16)18/h3-10,15,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRHQSKHZQCBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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